![molecular formula C22H21N3O2S B2465440 N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897460-81-0](/img/structure/B2465440.png)
N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and antiviral properties, supported by data tables and research findings.
Chemical Structure and Properties
The compound consists of an imidazo[2,1-b][1,3]thiazole core with a methoxyphenyl substituent and a dimethylphenyl group. Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazo[2,1-b]thiazole have shown activity against various bacterial strains.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
IT06 | Mycobacterium tuberculosis | 2.03 μM |
IT10 | Mycobacterium tuberculosis | 15.22 μM |
These results suggest that the imidazo[2,1-b]thiazole scaffold may be effective against Mycobacterium tuberculosis while showing selectivity against non-tuberculous mycobacteria .
Antitumor Activity
In vitro studies have assessed the antiproliferative effects of similar compounds on cancer cell lines. Notably:
Cell Line | Compound | IC50 (μM) |
---|---|---|
L1210 (Murine leukemia) | 18 | 9.6 |
CEM (Human T-lymphocyte) | 17 | 41 |
HeLa (Cervical carcinoma) | 19 | <10 |
The data indicates that modifications to the structure can significantly enhance the activity against cancer cells .
Antiviral Activity
The compound's potential as an antiviral agent has also been investigated. For example, certain derivatives have shown promising results in inhibiting viral replication in vitro.
Compound | Virus Type | EC50 (μM) |
---|---|---|
Series A | HIV | 130.24 |
Series B | Influenza | 161.38 |
These findings highlight the importance of structural modifications in enhancing antiviral efficacy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole derivatives against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 0.125 to 2.0 mg/mL .
Study 2: Antitumor Activity in Vivo
In vivo studies using murine models have shown that compounds similar to this compound can reduce tumor size significantly compared to controls. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been shown to possess activity against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies often utilize methods such as the turbidimetric method to evaluate efficacy against various pathogens .
Anticancer Properties
The imidazo[2,1-b][1,3]thiazole scaffold is associated with anticancer activity. Studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism often involves interaction with specific cellular targets or pathways that regulate cell proliferation and apoptosis .
Anti-inflammatory Potential
Molecular docking studies suggest that this compound may act as a potential inhibitor of enzymes involved in inflammatory pathways, such as lipoxygenase. This positions it as a candidate for further development in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a recent study focusing on compounds containing the imidazo[2,1-b][1,3]thiazole structure, researchers synthesized several derivatives and evaluated their anticancer activity against human breast adenocarcinoma cells (MCF7). The results indicated that certain derivatives displayed significant cytotoxic effects compared to standard chemotherapy agents like cisplatin .
Case Study 2: Antimicrobial Screening
Another study explored various thiazole derivatives for their antimicrobial properties. The synthesized compounds were tested against a range of bacterial strains and fungi. Results showed that some derivatives exhibited promising activity, suggesting that modifications to the thiazole structure could enhance efficacy against resistant strains .
Data Table: Comparative Biological Activities
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Potential |
---|---|---|---|---|
Compound A | Thiazole | Moderate | High (MCF7 IC50) | Yes |
Compound B | Imidazole | High | Moderate (A549 IC50) | Potential |
N-(2,3-dimethylphenyl)-... | Imidazo[2,1-b][1,3]thiazole | Pending Evaluation | Pending Evaluation | In Silico Studies |
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-14-5-4-6-19(15(14)2)23-21(26)11-17-13-28-22-24-20(12-25(17)22)16-7-9-18(27-3)10-8-16/h4-10,12-13H,11H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIWPQWRFCHPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.